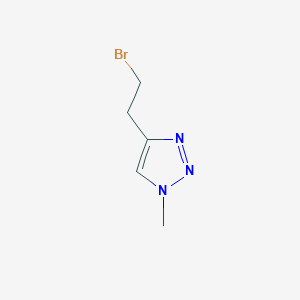

4-(2-bromoethyl)-1-methyl-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

4-(2-bromoethyl)-1-methyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-9-4-5(2-3-6)7-8-9/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUXXJVXPNKZDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromoethyl)-1-methyl-1H-1,2,3-triazole typically involves the reaction of 1-methyl-1H-1,2,3-triazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques like recrystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-bromoethyl)-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.

Oxidation: Products include bromoethyl oxides and other oxidized derivatives.

Reduction: The major product is 4-(2-Ethyl)-1-methyltriazole.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound 4-(2-bromoethyl)-1-methyl-1H-1,2,3-triazole may exhibit similar properties as other triazoles, which have been shown to possess significant activity against various pathogens. For instance, triazoles are known to inhibit the growth of fungi and bacteria by interfering with their cellular processes .

Anti-inflammatory Effects

Recent studies indicate that certain triazole derivatives can act as selective inhibitors of cyclooxygenases (COX), enzymes involved in the inflammatory response. The potential of this compound in this area remains to be explored but aligns with the broader trend of triazoles being developed as anti-inflammatory agents .

Cancer Research

The unique structure of 1H-1,2,3-triazoles allows them to serve as scaffolds for anticancer agents. Research has demonstrated that modifications to the triazole ring can enhance the efficacy of compounds against various cancer cell lines. Investigating this compound could yield valuable insights into its potential as a lead compound in cancer therapy .

Agrochemical Applications

Fungicides and Herbicides

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The incorporation of a bromoethyl group may enhance the bioactivity and selectivity of this compound against specific fungal strains. This property is critical for developing effective crop protection agents that minimize environmental impact while maximizing efficacy .

Plant Growth Regulators

There is growing interest in using triazole derivatives as plant growth regulators. Their ability to modulate plant hormone levels can lead to improved crop yields and stress resistance. The specific application of this compound in this context warrants further investigation .

Material Science

Polymer Chemistry

The incorporation of triazole units into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research into the use of this compound for synthesizing new polymeric materials could lead to advancements in coatings and composites that are more durable and resistant to environmental degradation .

Corrosion Inhibition

Triazoles are recognized for their ability to form stable complexes with metal ions, making them effective corrosion inhibitors. The application of this compound in protective coatings for metals could provide a new avenue for enhancing material longevity in harsh environments .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Abdel-Wahab et al., 2012 | Antimicrobial Activity | Demonstrated that triazole derivatives exhibit significant antimicrobial effects against various pathogens. |

| Kumar et al., 2018 | Anti-inflammatory Properties | Identified selective COX inhibitors among synthesized triazoles with promising anti-inflammatory profiles. |

| Sharma et al., 2019 | Cancer Therapeutics | Explored modifications on triazole scaffolds leading to enhanced anticancer activity against specific cell lines. |

| Fan et al., 1996 | Agrochemical Applications | Highlighted the effectiveness of triazoles as fungicides and herbicides with reduced environmental toxicity. |

Mechanism of Action

The mechanism of action of 4-(2-bromoethyl)-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. This interaction can disrupt key biological pathways, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

- 4-(2-Chloroethyl)-1-methyltriazole

- 4-(2-Iodoethyl)-1-methyltriazole

- 4-(2-Fluoroethyl)-1-methyltriazole

Uniqueness

4-(2-bromoethyl)-1-methyl-1H-1,2,3-triazole is unique due to its specific reactivity profile. The bromoethyl group provides a balance between reactivity and stability, making it suitable for a wide range of chemical transformations. Compared to its chloro, iodo, and fluoro counterparts, the bromo derivative offers a moderate leaving group ability, which is advantageous in many synthetic applications .

Biological Activity

4-(2-bromoethyl)-1-methyl-1H-1,2,3-triazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, synthesis, and applications in various fields such as cancer therapy and enzyme inhibition.

Synthesis

The synthesis of this compound typically involves a reaction between 1-methyl-1H-1,2,3-triazole and 2-bromoethanol in the presence of a base like potassium carbonate. This reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) under elevated temperatures to facilitate the substitution reaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their functions. This interaction disrupts key biological pathways, making the compound useful in drug development and biochemical research.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance:

- Cell Line Studies : In vitro studies have demonstrated that triazole-containing compounds exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives showed IC50 values ranging from 2.70 µM to 5.19 µM against HCT116 and other cancer cell lines .

- Mechanism : The anticancer mechanism includes the induction of apoptosis through increased reactive oxygen species (ROS) levels and disruption of mitochondrial membrane potential .

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on various enzymes:

- Carbonic Anhydrase II : Some studies reported moderate inhibition against carbonic anhydrase II with IC50 values ranging from 13.8 µM to 35.7 µM . The structure-activity relationship (SAR) indicated that polar groups at the triazole ring enhance biological activity.

- Cholinesterase Inhibition : The compound's derivatives have shown potential as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in treating Alzheimer's disease. Some hybrids displayed greater inhibitory activity than standard drugs like donepezil .

Case Studies

Several case studies have been conducted to explore the biological activities of triazole derivatives:

| Study | Cell Line | IC50 Value (µM) | Activity |

|---|---|---|---|

| Wei et al. | HCT116 | 5.19 | Anticancer |

| MDPI Review | Eca109 | 2.70 | Anticancer |

| Frontiers Study | CA-II | 13.8 | Enzyme Inhibition |

These studies collectively suggest that the incorporation of the triazole moiety significantly enhances the biological activity of various compounds.

Q & A

Q. What are the common synthetic routes for preparing 4-(2-bromoethyl)-1-methyl-1H-1,2,3-triazole, and what experimental conditions (solvents, catalysts, reaction times) are critical for optimizing yield?

The synthesis of this compound derivatives typically involves multi-step reactions. For example, coupling reactions with bromoalkylating agents under nucleophilic substitution conditions are common. Key factors include:

- Solvent selection : Polar aprotic solvents like DMSO or ethanol are often used to enhance reactivity .

- Catalysts : Acidic conditions (e.g., glacial acetic acid) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) may be employed for regioselective triazole formation .

- Reaction time : Extended reflux times (e.g., 18 hours) are required for cyclization steps to ensure complete conversion .

Yield optimization often requires iterative adjustments of these parameters and purification via recrystallization (water-ethanol mixtures) .

Q. How is the structural purity of this compound validated experimentally?

Structural validation relies on a combination of spectroscopic and analytical techniques:

- NMR spectroscopy : and NMR data confirm substituent positions and bromoethyl group integration .

- Mass spectrometry : High-resolution mass spectra (HRMS) verify molecular ion peaks and isotopic patterns consistent with bromine .

- Elemental analysis : Experimental C/H/N/Br percentages are compared against theoretical values to confirm purity .

- Melting point consistency : Sharp melting points (e.g., 141–143°C) indicate minimal impurities .

Q. What are the standard protocols for crystallizing this compound derivatives for X-ray diffraction studies?

Crystallization typically involves slow evaporation from solvents like ethanol or dichloromethane. For challenging cases:

- Diffraction-quality crystals may require gradient cooling or vapor diffusion methods.

- Structure refinement uses programs like SHELXL, which incorporate anisotropic displacement parameters and hydrogen bonding networks .

Validation tools like WinGX ensure compliance with crystallographic standards (e.g., R-factor < 5%) .

Advanced Research Questions

Q. How can discrepancies between calculated (DFT) and experimental NMR chemical shifts be resolved for this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR shifts but may deviate due to:

- Solvent effects : Include implicit solvent models (e.g., PCM) to account for dielectric environments .

- Conformational flexibility : Perform Boltzmann averaging over low-energy conformers.

- Relativistic effects : For bromine-containing compounds, scalar relativistic corrections improve accuracy .

Systematic benchmarking against experimental data (e.g., DEPT-135) refines computational protocols .

Q. What strategies address challenges in refining crystal structures of this compound derivatives with disordered substituents?

Disordered bromoethyl groups complicate refinement. Solutions include:

Q. How can computational docking studies predict the biological activity of this compound analogs?

Docking workflows involve:

- Target selection : Prioritize enzymes with known triazole interactions (e.g., cytochrome P450) .

- Force field parameterization : Assign partial charges using RESP fitting for bromine and triazole moieties.

- Binding pose validation : Compare docking results (e.g., AutoDock Vina) with crystallographic ligand poses (e.g., PDB: 9c) .

Free energy perturbation (FEP) calculations further quantify binding affinities .

Q. What mechanistic insights explain the regioselectivity of 1,2,3-triazole formation in bromoethyl-substituted derivatives?

Regioselectivity in triazole synthesis is governed by:

- Electronic effects : Electron-withdrawing bromoethyl groups direct cycloaddition to the 1,4-position in CuAAC reactions.

- Steric hindrance : Bulky substituents favor less sterically congested pathways, as seen in competitive experiments .

Kinetic studies (e.g., NMR monitoring) and DFT transition-state modeling provide mechanistic validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.